molecular formula C15H15FN2O3 B2667732 1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097863-57-3

1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No. B2667732
CAS RN: 2097863-57-3
M. Wt: 290.294
InChI Key: YYAZZRJEPITYAT-UHFFFAOYSA-N
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Description

The compound “1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine-2,5-dione ring and an azetidin-3-yl group . The exact structure would depend on the spatial orientation of substituents and the stereochemistry of the molecule .

Scientific Research Applications

Synthesis and Antagonist Activity

A study has synthesized a series of bicyclic derivatives, including components related to the compound of interest, demonstrating potent antagonist activity towards the 5-HT2 receptor. These derivatives were evaluated for their efficacy in blocking head twitches induced by 5-hydroxytryptophan, showcasing their potential in neuropsychopharmacology and as tools for understanding serotonergic mechanisms in the brain (Watanabe et al., 1992).

Radioligand Development for PET Imaging

Another research endeavor focused on the development of a new positron emission tomography (PET) ligand for imaging nicotinic acetylcholine receptors (nAChRs) in the brain. The study synthesized a fluoro derivative of a pyridyl ether azetidine compound, marking it as an effective tool for nAChR imaging and research into neurological diseases (Doll et al., 1999).

Fluorescent Organoboron Complexes

Research into the synthesis of highly fluorescent unsymmetrical organoboron complexes containing pyridin-2-ylmethylene moieties has been conducted. These complexes, related to the structure of interest, display strong absorptions and high quantum yields, suggesting applications in bioorthogonal chemistry and as fluorescent markers (Garre et al., 2019).

Antimicrobial Activity

A compound structurally related to 1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. This finding opens avenues for the development of new antimicrobial agents (Angelov et al., 2023).

Spirofluorenes Synthesis

A study focused on synthesizing spirofluorenes of biological interest from compounds structurally related to the azetidin-3-yl and pyrrolidine-2,5-dione framework. This research highlights the potential for developing antiallergic compounds and furthering our understanding of chemical reactions for therapeutic applications (Abou-Gharbia et al., 1978).

Future Directions

The future directions for research on “1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. The pyrrolidine-2,5-dione scaffold is of great interest in medicinal chemistry, and new compounds with this scaffold could have different biological profiles .

properties

IUPAC Name

1-[[1-(2-fluorobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c16-12-4-2-1-3-11(12)15(21)17-7-10(8-17)9-18-13(19)5-6-14(18)20/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAZZRJEPITYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

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